Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] is a complex organic compound known for its vibrant red color. It is commonly used as a pigment in various industrial applications, including plastics, inks, and coatings. The compound is characterized by its stability and resistance to light and heat, making it a valuable component in products that require long-lasting color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] typically involves the diazotization of 2-chloro-5-aminotoluene followed by coupling with 2-hydroxy-1-naphthylamine. The resulting azo compound is then reacted with strontium salts to form the final product. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond and the subsequent complexation with strontium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is usually purified through filtration and recrystallization to achieve the desired purity and color properties.
Chemical Reactions Analysis
Types of Reactions
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of the corresponding amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.
Major Products
Oxidation: Decomposed products including various carboxylic acids and other oxidized fragments.
Reduction: Corresponding amines such as 2-chloro-5-aminotoluene and 2-hydroxy-1-naphthylamine.
Substitution: Products with the chloro group replaced by the nucleophile used in the reaction.
Scientific Research Applications
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] has several applications in scientific research:
Chemistry: Used as a standard pigment in analytical chemistry for studying azo compounds and their properties.
Biology: Employed in histological staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the production of colored plastics, inks, and coatings due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in the compound allows it to interact with different molecular targets, leading to its use in staining and pigmentation applications. The stability of the compound is attributed to the resonance structures of the azo group and the complexation with strontium, which enhances its resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Pigment Red 531: Similar in structure but uses different metal ions for complexation.
Pigment Red 571: Another azo compound with similar applications but different substituents on the aromatic rings.
Uniqueness
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] is unique due to its specific combination of substituents and the use of strontium as the complexing metal. This combination provides enhanced stability and color properties compared to other similar compounds, making it particularly valuable in applications requiring long-lasting and vibrant colors.
Properties
CAS No. |
73263-40-8 |
---|---|
Molecular Formula |
C17H13ClN2O4SSr |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
strontium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S.Sr/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |
InChI Key |
VFSZGXXWBOUWKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Sr+2] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Sr] |
73263-40-8 | |
Related CAS |
15958-19-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.